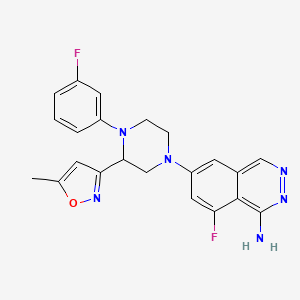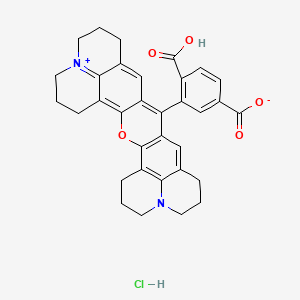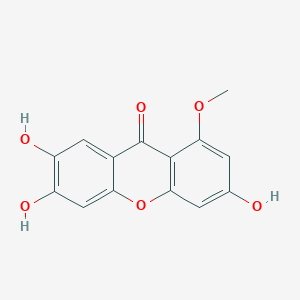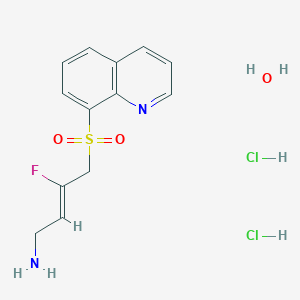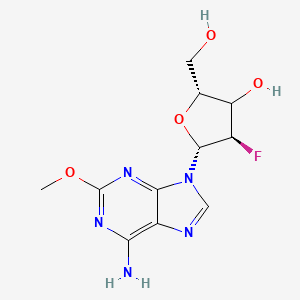
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: The hydroxyl group at the 4-position of the sugar moiety is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-formyl-oxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(6-amino-2-methoxydihydropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various nucleoside analogues with potential therapeutic applications.
Biology
Antiviral Activity: Studies have shown that the compound exhibits antiviral activity against certain viruses by inhibiting viral replication.
Anticancer Activity: The compound has been investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine
Drug Development: The compound is being explored as a lead compound for the development of new antiviral and anticancer drugs.
Industry
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical formulations for research and development purposes.
作用机制
The mechanism of action of (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into the DNA or RNA of cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
相似化合物的比较
Similar Compounds
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.
(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group at the 2-position of the purine ring.
Uniqueness
The presence of the fluorine atom at the 4-position and the methoxy group at the 2-position of the purine ring in (2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol enhances its stability and bioactivity compared to similar compounds. These structural features contribute to its unique antiviral and anticancer properties.
属性
分子式 |
C11H14FN5O4 |
|---|---|
分子量 |
299.26 g/mol |
IUPAC 名称 |
(2R,4R,5R)-5-(6-amino-2-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O4/c1-20-11-15-8(13)6-9(16-11)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1 |
InChI 键 |
NRLVIGDRRHAGSY-ZBFRNQRKSA-N |
手性 SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
规范 SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


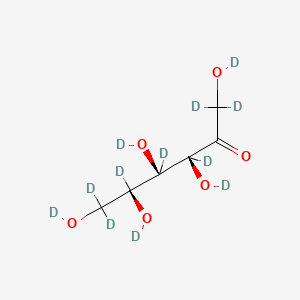
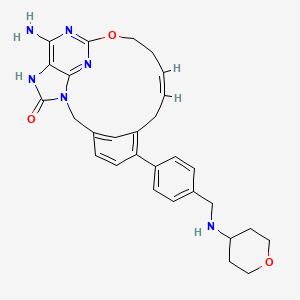
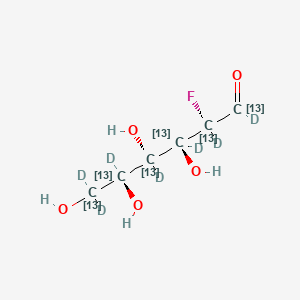
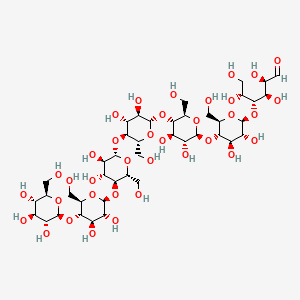
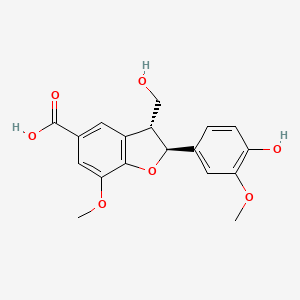
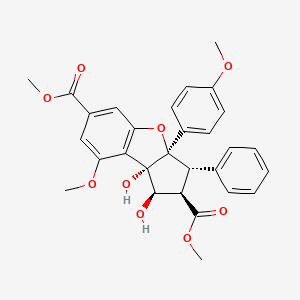
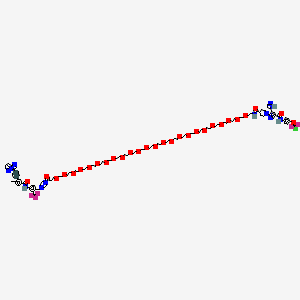
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

